molecular formula C11H9I B3178066 1-Iodo-2-methylnaphthalene CAS No. 36374-82-0

1-Iodo-2-methylnaphthalene

Cat. No.: B3178066
CAS No.: 36374-82-0
M. Wt: 268.09 g/mol
InChI Key: CNBKZIZVMQYNMU-UHFFFAOYSA-N
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Description

1-Iodo-2-methylnaphthalene is an organic compound with the molecular formula C11H9I. It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the second position. This compound is primarily used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylnaphthalene can be synthesized through various methods. One common method involves the iodination of 2-methylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Another method includes the reaction of 2-methylnaphthalene with iodine monochloride in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-2-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-iodo-2-methylnaphthalene primarily involves its ability to undergo substitution and coupling reactions. The iodine atom, being a good leaving group, facilitates these reactions. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2-methylnaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. This makes it particularly useful in specific organic synthesis applications where iodine’s properties are advantageous .

Properties

IUPAC Name

1-iodo-2-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBKZIZVMQYNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466990
Record name 1-Iodo-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36374-82-0
Record name 1-Iodo-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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